N1-(2,5-dimethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide
Beschreibung
N1-(2,5-Dimethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative with a complex structure featuring a 2,5-dimethylphenyl group and a mesitylsulfonyl-piperidinylethyl moiety.
Eigenschaften
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O4S/c1-17-9-10-19(3)23(16-17)28-26(31)25(30)27-12-11-22-8-6-7-13-29(22)34(32,33)24-20(4)14-18(2)15-21(24)5/h9-10,14-16,22H,6-8,11-13H2,1-5H3,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTMDDLMLLOEKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The mesitylsulfonyl-piperidine group in the target compound introduces steric bulk and electron-withdrawing properties, which may enhance metabolic stability compared to methoxy or pyridine-containing analogs .
- Substitution patterns on the phenyl ring (e.g., 2,5-dimethyl vs. 2,4-dimethoxy) influence solubility and receptor interactions. For instance, methoxy groups in S336 and S5456 may undergo demethylation, whereas methyl groups in the target compound are metabolically stable .
Metabolic Stability and CYP Interactions
- Metabolism: Oxalamides like No. 1768 undergo rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting alternative pathways (e.g., oxidation of aromatic or alkyl groups) . The mesitylsulfonyl group in the target compound may resist oxidative metabolism, prolonging half-life.
- The target’s mesitylsulfonyl group may reduce CYP binding due to steric hindrance, though this requires validation.
Q & A
Q. What are the recommended synthetic routes for N1-(2,5-dimethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide, and how can purity be optimized?
The synthesis of this oxalamide derivative typically involves multi-step reactions:
- Step 1: Formation of the mesitylsulfonyl-piperidine intermediate via sulfonylation of piperidine with mesitylsulfonyl chloride under anhydrous conditions .
- Step 2: Coupling the intermediate with a 2,5-dimethylphenyl oxalamide precursor using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in dichloromethane or DMF .
- Purification: Chromatography (HPLC or flash column) is critical for achieving >95% purity. Solvent systems like ethyl acetate/hexane gradients are effective for isolating the final product .
Q. Which analytical techniques are essential for characterizing this compound’s structure and stability?
- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry of the oxalamide backbone and substituent positions (e.g., mesitylsulfonyl group at piperidine) .
- HPLC-MS: Validates molecular weight (estimated ~500–550 g/mol) and detects impurities. Reverse-phase C18 columns with acetonitrile/water mobile phases are recommended .
- X-Ray Crystallography: Resolves stereochemistry of the piperidine ring and confirms sulfonyl group orientation .
Q. What preliminary assays are used to evaluate its biological activity?
- Enzyme Inhibition: Screen against serine/threonine kinases (e.g., RSK isoforms) using fluorescence polarization assays. IC50 values <1 μM suggest high potency .
- Receptor Binding: Radioligand displacement assays (e.g., for GPCRs) with HEK293 cells transfected with target receptors .
- Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive bacteria and fungi .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity while minimizing off-target effects?
- Substituent Optimization: Replace the mesitylsulfonyl group with electron-deficient aryl sulfonamides to modulate binding pocket interactions .
- Piperidine Conformation: Introduce sp3-hybridized substituents (e.g., methyl groups) to restrict ring flexibility and improve affinity for rigid binding sites .
- Computational Guidance: Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding modes to prioritize synthetic targets .
Q. How should contradictory data in pharmacological studies (e.g., variable IC50 values across assays) be resolved?
- Assay Validation: Compare results across orthogonal platforms (e.g., SPR vs. ITC for binding kinetics) to rule out technical artifacts .
- Metabolite Screening: Use LC-MS to identify degradation products or active metabolites that may skew dose-response curves .
- Structural Analog Analysis: Test derivatives with incremental modifications (e.g., halogen substitutions) to isolate structure-activity relationships (SAR) .
Q. What strategies are effective for elucidating its mechanism of action in enzyme inhibition?
- Kinetic Studies: Measure Km and Vmax shifts in enzymatic reactions to distinguish competitive vs. allosteric inhibition .
- Covalent Binding Analysis: Perform mass spectrometry to detect adduct formation (e.g., cysteine-targeting sulfonamides) .
- Cryo-EM/X-Ray Co-crystallization: Resolve inhibitor-enzyme complexes to identify critical hydrogen bonds or π-π interactions .
Methodological Notes
- Data Reproducibility: Document reaction conditions (e.g., inert atmosphere for sulfonylation) and biological assay parameters (e.g., cell passage number) meticulously .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
